molecular formula C6H5N3O B12355408 1,7a-Dihydroimidazo[4,5-c]pyridin-2-one

1,7a-Dihydroimidazo[4,5-c]pyridin-2-one

Cat. No.: B12355408
M. Wt: 135.12 g/mol
InChI Key: KNPMUDGSNJCWDV-UHFFFAOYSA-N
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Description

1,7a-Dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7a-Dihydroimidazo[4,5-c]pyridin-2-one typically involves a sequence of nitration, reduction, condensation, and cyclization reactions. One common method starts with the nitration of 4-aminopyridine, followed by reduction to form the corresponding amine. This intermediate then undergoes condensation with an appropriate aldehyde, leading to the formation of the imidazo[4,5-c]pyridin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

1,7a-Dihydroimidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1,7a-Dihydroimidazo[4,5-c]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7a-Dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, as a DNA-dependent protein kinase inhibitor, it binds to the kinase’s active site, preventing the repair of DNA double-strand breaks and thereby sensitizing cancer cells to radiation therapy . This interaction disrupts key pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7a-Dihydroimidazo[4,5-c]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities, particularly its role as a DNA-dependent protein kinase inhibitor. This makes it a valuable scaffold for developing targeted cancer therapies .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1,7a-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-4H,(H,8,10)

InChI Key

KNPMUDGSNJCWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC(=O)NC21

Origin of Product

United States

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